Ile-Ile

描述

Ile-Ile is a dipeptide consisting of two amino acids, isoleucine and leucine, which are essential amino acids required for protein synthesis. Ile-Ile has been studied for its potential use in scientific research due to its ability to enhance cellular metabolism and promote protein synthesis. In

科学研究应用

同位素标记实验和 13C 通量分析

同位素标记实验 (ILE) 和 13C 通量分析在代谢工程中至关重要,能够识别用于敲除、过表达和培养基优化的靶标。这些方法对于增加产物形成、发现新的代谢功能和提高宿主细胞工厂的代谢效率至关重要。此类应用在学术和工业实验室中都很普遍 (McAtee、Jazmin 和 Young,2015 年)。

非正式学习环境中的 STEM 教育机会

涉及非正式学习环境 (ILE) 的研究实践伙伴关系 (RPP) 大大增强了科学、技术、工程和数学 (STEM) 教育。例如,Living Laboratory 模型展示了利用 ILE 提供的独特体验的各种合作努力。此类环境促进了公众对科学的参与,并鼓励不同社区成员从事 STEM 领域 (Kuhl、Lim、Guerriero 和 Van Damme,2019 年)。

地球系统中陆地-大气相互作用

综合陆地生态系统-大气过程研究 (iLEAPS) 侧重于了解与陆地-大气交换、气候、水循环和对流层化学相关的基本过程。iLEAPS 在国际地球圈-生物圈计划中建立,在过程理解、地表建模以及观测技术和网络方面取得了重大进展。这项研究对于解决理解复杂地球系统及其可持续性方面的挑战至关重要 (Suni 等人,2015 年)。

稳定同位素标记实验中同位素分析验证方法

已经开发出一种方法来评估同位素研究中使用的质谱法,特别是在稳定同位素标记实验 (ILE) 中。这种方法确保了同位素测量的可靠性,从而提高了实验的生物学价值。它可以应用于不同的基质、分析平台和代谢物类别 (Heuillet 等人,2017 年)。

用于科学工作流调度的增强迭代局部搜索

在云计算领域,优化工作流调度至关重要,特别是对于数据和处理密集型的科学应用。迭代局部搜索 (ILS) 已被证明是解决困难的现实世界问题的一种有效方法。已提出了一种用于调度科学工作流的增强 ILS 算法,证明了其在各种场景中比标准 ILS 具有更好的性能 (Jihad、Al-Janabi 和 Yassen,2021 年)。

离子液体和小氨基酸基生物分子的相互作用

离子液体 (IL) 及其与肽和寡肽的相互作用的研究已引起关注。这些研究对于理解 IL 与结构化或非结构化肽之间的相互作用的性质和机制至关重要,从而导致在各个领域的应用开发 (Tietze 等人,2013 年)。

工程湍流中的 ILES 和 LES

已经研究了大涡模拟 (LES) 和隐式 LES (ILES) 在工程流动问题中的应用,特别是在复杂几何和物理学中。这些方法显示出比传统模型更准确的预测,提供了对各种流动的动力学的见解 (Fureby,2006 年)。

作用机制

Target of Action

Peptides similar to ile-ile have been shown to interact with various enzymes and receptors in the body, influencing a range of physiological processes .

Mode of Action

It’s known that peptides can interact with their targets in a variety of ways, including binding to receptors or enzymes, altering their activity, and triggering downstream signaling pathways .

Pharmacokinetics

It’s known that peptides can be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Peptides similar to ile-ile have been shown to have various effects, such as antihypertensive effects .

属性

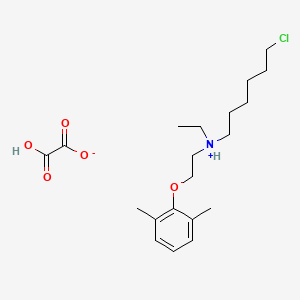

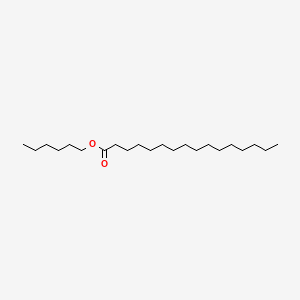

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t7-,8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVIOZZGJNOEQS-XKNYDFJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Isoleucyl-L-isoleucine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does Ile-Ile exhibit biological activity on its own?

A1: Yes, Ile-Ile has been shown to possess neuroprotective properties. [] It can prevent the reduction of cell viability in SH-SY5Y cells induced by serum deprivation. []

Q2: What is the mechanism behind the neuroprotective effects of Ile-Ile?

A2: Ile-Ile appears to act by increasing the release of neurotrophic factors, specifically brain-derived neurotrophic factor (BDNF) and glial cell-line-derived neurotrophic factor (GDNF), in SH-SY5Y cells. []

Q3: Does Ile-Ile have any immunosuppressive effects?

A3: Unlike some other neuroprotective compounds, Ile-Ile does not demonstrate significant immunosuppressive activity. [] It did not prevent concanavalin A-induced increases in interleukin-2 and interleukin-4 release in mouse spleen cells. []

Q4: Can Ile-Ile affect cholesterol metabolism?

A4: While not directly shown to impact cholesterol metabolism, a pentapeptide containing Ile-Ile, namely IIAEK (Ile-Ile-Ala-Glu-Lys), has been identified as a novel cholesterol-lowering agent. []

Q5: How does IIAEK, the pentapeptide containing Ile-Ile, influence cholesterol metabolism?

A5: IIAEK interacts with intestinal alkaline phosphatase (IAP). [] This interaction specifically activates IAP and downregulates the ATP-binding cassette transporter A1 (ABCA1), ultimately leading to improved cholesterol metabolism. []

Q6: Does the dipeptide Ile-Ile possess antioxidant activity?

A6: While not directly addressed in the provided research for Ile-Ile, an octapeptide containing Ile-Ile, specifically Ile-Ile-Ala-Val-Glu-Ala-Gly-Cys (IEC) from the microalgae Isochrysis zhanjiangensis, has demonstrated potential antioxidant activity. []

Q7: What is the molecular formula of Ile-Ile?

A7: The molecular formula of Ile-Ile is C12H24N2O3.

Q8: What is the molecular weight of Ile-Ile?

A8: The molecular weight of Ile-Ile is approximately 244.34 g/mol.

Q9: Are there any specific spectroscopic data available for Ile-Ile?

A9: While the provided research doesn't delve into detailed spectroscopic analysis of Ile-Ile alone, it does mention that various techniques, including H-NMR, C-NMR, and mass spectrometry, were utilized to characterize related peptides and intermediates. []

Q10: Does Ile-Ile exhibit self-assembly properties?

A10: Yes, molecular dynamics simulations and experimental studies have shown that Ile-Ile can self-assemble in specific solvents. [, , ]

Q11: What kind of structures does Ile-Ile form upon self-assembly?

A11: The specific structures formed by Ile-Ile during self-assembly are dependent on factors such as solvent, concentration, and temperature. Research suggests the formation of reverse micelles in chloroform in the presence of water. [, ]

Q12: How does the self-assembly of Ile-Ile compare to other dipeptides?

A12: Compared to dialanine (Ala-Ala) and diphenylalanine (Phe-Phe), Ile-Ile displays a weaker self-assembly propensity in aqueous solutions. [] Alanine-Isoleucine (Ala-Ile) exhibits stronger self-assembly than Ile-Ile. [] The order of self-assembly strength in aqueous solutions is: Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile. []

Q13: What is the significance of Ile-Ile self-assembly in biological systems?

A13: While not directly addressed in the provided research, the self-assembly of peptides like Ile-Ile could be relevant to processes like protein folding, aggregation, and the formation of biological structures.

Q14: Have computational methods been applied to study Ile-Ile?

A14: Yes, molecular dynamics simulations have been used to study the self-assembly properties of Ile-Ile in various solvents and temperatures. [, , ]

Q15: What insights have been gained from computational studies on Ile-Ile?

A15: Computational studies have provided information about the critical micellar concentration (CMC) of Ile-Ile reverse micelles at different temperatures. [, ] They've also helped understand the thermodynamic parameters associated with micelle formation, such as Gibbs free energy (ΔGqm), enthalpy (ΔHqm), and entropy (ΔSqm). [, ]

Q16: How do structural modifications to peptides containing Ile-Ile affect their activity?

A16: Research on cyclic bradykinin analogs, which contain an Ile-Ile sequence, reveals that the size of the cyclic structure significantly influences potency. [] Increasing the backbone atom number can initially enhance potency, but further increases lead to decreased activity. [] Additionally, reducing the atom number drastically diminishes potency. []

Q17: How does the N-terminal protecting group influence the conformation and activity of peptides containing Ile-Ile?

A17: Studies on a tetrapeptide containing Ile-Ile (Boc-Ala-Ile-Ile-Gly-OMe) revealed that the tert-butyloxycarbonyl (Boc) protecting group at the N-terminus plays a crucial role in promoting a helical turn conformation in alcoholic solvents. [] Replacing Boc with an acetyl (Ac) group leads to a random coil conformation, suggesting the importance of the Boc group in stabilizing specific conformations. []

Q18: Does N-methylation of Ile-Ile impact the activity of related peptides?

A18: Yes, N-methylation of the isoleucine residue in the endothelin antagonist Ac-DBhg16-Leu-Asp-Ile-Ile-Trp21 (PD 145065) results in Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21 (PD 156252). [] This modification retains receptor affinity at both endothelin receptor subtypes while enhancing proteolytic stability and cellular permeability. []

Q19: What are the potential applications of Ile-Ile and related peptides?

A19: Research highlights potential applications in:

- Neuroprotection: Ile-Ile shows promise in protecting neuronal cells from damage. []

- Cholesterol management: IIAEK, containing Ile-Ile, might be developed for lowering cholesterol levels. []

- Antioxidant development: Peptides like IEC, incorporating Ile-Ile, could be further explored for their antioxidant potential. []

- Drug delivery: The self-assembly properties of Ile-Ile, particularly its ability to form reverse micelles, make it a potential candidate for drug delivery systems. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)